

Application Note: Strategic Coupling Protocols for 1-Amino-2-mesitylpropan-2-ol

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Compound of Interest

Compound Name: 1-Amino-2-mesitylpropan-2-ol

Cat. No.: B13595747

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Executive Summary

This application note details the protocol for attaching **1-Amino-2-mesitylpropan-2-ol** to various substrates. This molecule represents a class of

-quaternary neopentyl amines characterized by extreme steric hindrance due to the bulky mesityl (2,4,6-trimethylphenyl) group adjacent to the amine-bearing carbon.^[1]

Standard coupling protocols (e.g., EDC/NHS, reductive amination with NaBH

CN) often fail or proceed with poor kinetics due to the "neopentyl wall" effect.^[1] This guide provides optimized high-energy coupling strategies—specifically utilizing Acyl Fluorides and Titanium-mediated reductive amination—to overcome the steric barrier while preserving the integrity of the tertiary alcohol.^[1]

Chemical Context & Strategic Analysis

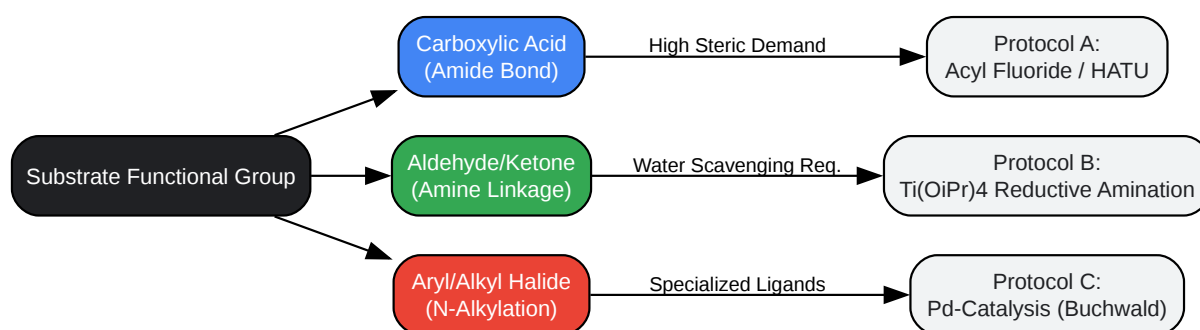
Structural Challenges

The target molecule, **1-Amino-2-mesitylpropan-2-ol**, presents two primary challenges for conjugation:

- Neopentyl Steric Hindrance: The primary amine is attached to a methylene group () which is directly bonded to a quaternary carbon bearing the Mesityl group.[1] The ortho-methyl groups of the mesityl ring create a "cone of protection" that deflects incoming electrophiles.[1]
- Nucleophilic Competition: The tertiary alcohol at position 2 is less nucleophilic than the amine but can participate in intramolecular cyclization (forming oxazolines or oxazolidinones) under forcing conditions.[1]

Decision Matrix for Coupling Strategy

Select the protocol based on the functional group of your substrate:



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Figure 1: Strategic decision tree for coupling **1-Amino-2-mesitylpropan-2-ol**.^[1]

Protocol A: Amide Coupling (The "Gold Standard")

Objective: Form a stable amide bond with a carboxylic acid substrate.^[1] Rationale: Standard carbodiimides (EDC/DCC) are insufficient.^[1] We utilize HATU (for high reactivity) or TFFH (to generate Acyl Fluorides in situ), which are small enough to penetrate the steric shield.^[1]

Materials

- Amine: **1-Amino-2-mesitylpropan-2-ol** (1.0 equiv)^[1]
- Substrate: Carboxylic Acid (

) (1.1 equiv)[1]

- Coupling Reagent: HATU (1.2 equiv) OR TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1]
- Base: DIPEA (Diisopropylethylamine) (3.0 equiv) - Use Collidine if substrate is base-sensitive.[1]
- Solvent: Anhydrous DMF or DMAc (Polar aprotic solvents are required to stabilize the active ester).[1]

Step-by-Step Procedure

- Activation:
 - Dissolve the Carboxylic Acid substrate (1.1 equiv) in anhydrous DMF (0.1 M concentration).
 - Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen.
 - Add HATU (1.2 equiv).[1] The solution should turn yellow/orange.[1] Stir for 15 minutes to ensure formation of the At-active ester.
 - Critical Note: If the substrate is extremely bulky (e.g., tertiary carbon next to COOH), replace HATU with TFFH to generate the Acyl Fluoride, which is more electrophilic and sterically smaller.[1]
- Coupling:
 - Add **1-Amino-2-mesitylpropan-2-ol** (1.0 equiv) directly to the reaction mixture.[1]
 - Temperature: Heat the reaction to 50°C. Room temperature is often insufficient for neopentyl amines.[1]
 - Time: Stir for 12–24 hours.
- Monitoring:
 - Monitor via LC-MS.[1] Look for the mass of Product

- Troubleshooting: If conversion stalls at <50%, add 0.5 equiv of HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst.[1]
- Workup:
 - Dilute with Ethyl Acetate.[1] Wash 3x with 5% LiCl solution (to remove DMF), then 1x with sat.[1] NaHCO₃, and 1x with Brine.[1]
 - Dry over Na₂SO₄ and concentrate.

Protocol B: Titanium-Mediated Reductive Amination

Objective: Attach the amine to an aldehyde or ketone substrate.[1] Rationale: The mesityl group hinders the initial attack of the amine on the carbonyl, making imine formation the rate-limiting step.[1] Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]

Materials

- Amine: **1-Amino-2-mesitylpropan-2-ol** (1.0 equiv)[1]
- Substrate: Aldehyde/Ketone (1.0 equiv)
- Lewis Acid: Titanium(IV) isopropoxide () (1.5 equiv)[1]
- Reductant: Sodium Borohydride () (2.0 equiv)[1]
- Solvent: Anhydrous THF.

Step-by-Step Procedure

- Imine Formation (The Critical Step):
 - In a flame-dried flask, combine the Amine (1.0 equiv) and Substrate (1.0 equiv) in anhydrous THF.
 - Add
(1.5 equiv) dropwise.[\[1\]](#)
 - Stir at room temperature for 6–12 hours.
 - Observation: The solution may become slightly viscous.[\[1\]](#) This indicates the formation of the titanium-amine complex.[\[1\]](#)
- Reduction:
 - Cool the reaction mixture to 0°C.
 - Add
(2.0 equiv) portion-wise (Caution: Gas evolution).[\[1\]](#)
 - Allow the mixture to warm to room temperature and stir for 2 hours.
 - Note: For ketone substrates, use the stronger reductant or reflux the imine formation step if conversion is low.[\[1\]](#)
- Quenching (Titanium Workup):
 - Add water (1 mL per mmol Ti) dropwise.[\[1\]](#) A white precipitate () will form.[\[1\]](#)
 - Dilute with Ethyl Acetate and filter through a pad of Celite to remove the titanium salts.[\[1\]](#)
 - Concentrate the filtrate.[\[1\]](#)

Protocol C: Oxazoline Synthesis (Cyclization)

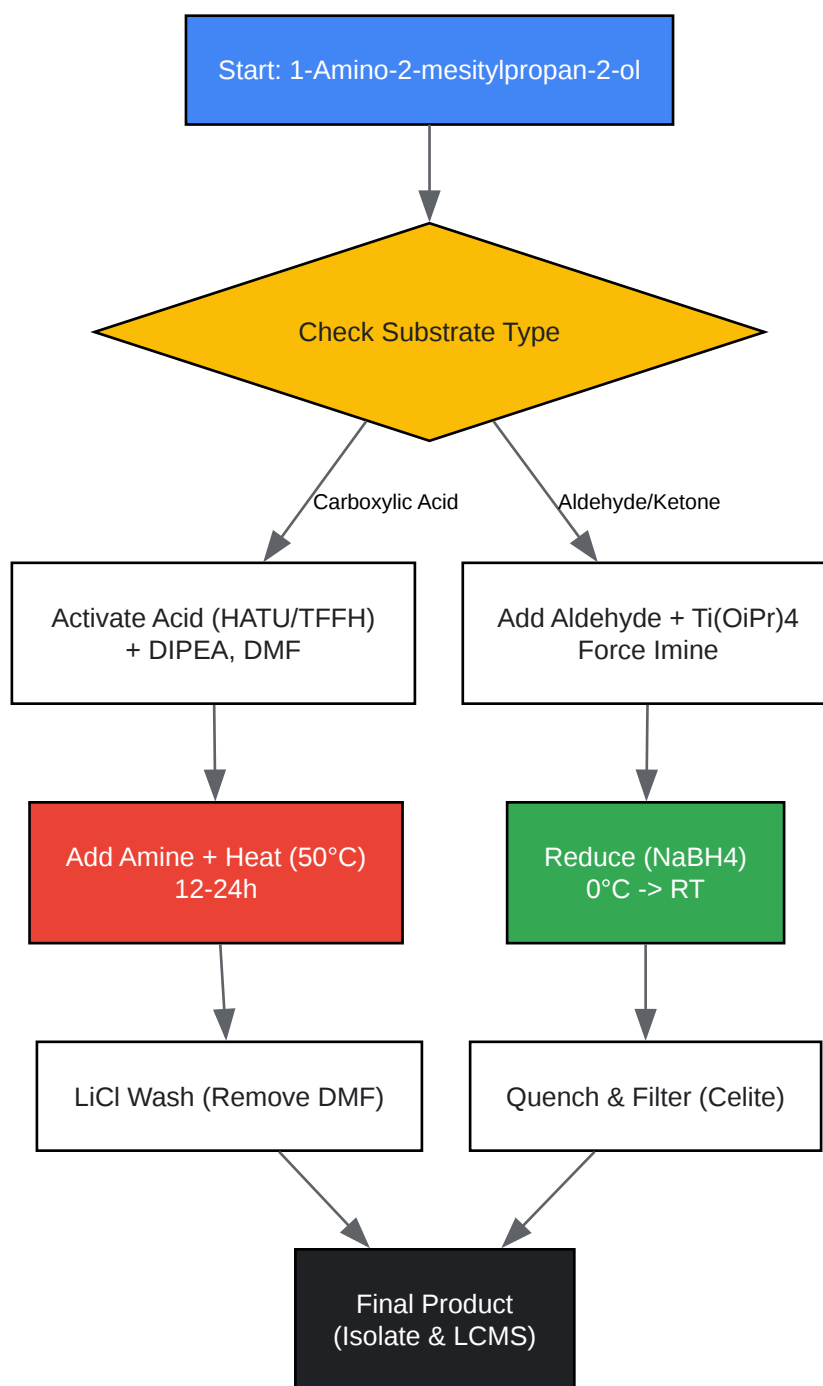
Objective: If the goal is to create a chiral ligand or protect the amine/alcohol, cyclize to the oxazoline.^[1] Mechanism: The amide formed in Protocol A can be dehydrated using mesyl chloride or Burgess reagent.^[1]

- Start with the Amide (from Protocol A).
- Dissolve in DCM at 0°C.
- Add Mesyl Chloride (MsCl) (2.0 equiv) and Triethylamine (3.0 equiv).^[1]
- Allow to warm to RT. The alcohol activates and the amide oxygen attacks the C2 position, closing the ring.^[1]

QC & Validation Parameters

| Parameter | Method | Acceptance Criteria |
|-----------|---------------------------|--|
| Identity | 1H NMR (DMSO-d6 or CDCl3) | Distinct Mesityl signals (s, 6H, ~2.3 ppm; s, 3H, ~2.2 ppm). ^[1] Shift in CH2-N protons post-coupling. |
| Purity | LC-MS (C18 Column) | >95% Area under curve. ^[1] Watch for "M-18" peaks (dehydration of tertiary alcohol). ^[1] |
| Rotamers | NMR | Due to the mesityl bulk, amide bonds may show distinct rotamers on NMR. ^[1] Heat the NMR tube to 60°C to coalesce peaks for confirmation. |

Experimental Workflow Diagram



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Figure 2: Experimental workflow for Amide Coupling vs. Reductive Amination.

References

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Sources

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